BenchChemオンラインストアへようこそ!

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a heterocyclic small molecule (C12H17N5, MW 231.30) belonging to the pyrazolo[1,5-a]pyrazine class, a privileged scaffold in kinase inhibitor drug discovery. It features a 4-amine substituted piperidine ring at the pyrazine core, distinguishing it from other regioisomers.

Molecular Formula C12H17N5
Molecular Weight 231.3 g/mol
CAS No. 1707372-39-1
Cat. No. B1458628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine
CAS1707372-39-1
Molecular FormulaC12H17N5
Molecular Weight231.3 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN=C(C2=C1)N3CCC(CC3)N
InChIInChI=1S/C12H17N5/c1-9-8-11-12(14-4-7-17(11)15-9)16-5-2-10(13)3-6-16/h4,7-8,10H,2-3,5-6,13H2,1H3
InChIKeyBEUJLUKUCQPVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine (CAS 1707372-39-1): A Regiospecific Heterocyclic Building Block for Targeted Library Synthesis


1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine is a heterocyclic small molecule (C12H17N5, MW 231.30) belonging to the pyrazolo[1,5-a]pyrazine class, a privileged scaffold in kinase inhibitor drug discovery [1]. It features a 4-amine substituted piperidine ring at the pyrazine core, distinguishing it from other regioisomers. As a primary amine, it serves as a versatile synthetic handle for amide coupling, reductive amination, or urea formation, enabling rapid diversification of the pyrazolo[1,5-a]pyrazine pharmacophore .

Why the 4-Amine Regioisomer (CAS 1707372-39-1) Cannot Be Interchanged with the 3-Amine Analog in SAR Campaigns


In pyrazolo[1,5-a]pyrazine medicinal chemistry, simple regioisomeric substitution on the appended piperidine ring profoundly alters the exit vector geometry of any subsequent derivatization. The 4-amine isomer (CAS 1707372-39-1) projects functionality along the piperidine ring's equatorial axis, while the 3-amine isomer (CAS 1708268-40-9) presents an axial vector. This geometric divergence is non-compensable by flexible linkers when targeting defined ATP-binding pockets, as demonstrated across JAK and RET kinase inhibitor programs where subtle alterations in the piperidine substitution pattern led to significant shifts in selectivity and potency [1]. Inconsistent use of regioisomers in a lead optimization series thus introduces an uncontrolled conformational variable, invalidating structure-activity relationship (SAR) models.

Quantitative Evidence Guide: Differentiating 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine for Procurement


Geometric Exit Vector: 4-Amine vs. 3-Amine Regioisomer Displacement

The primary differentiation between the target 4-amine regioisomer (CAS 1707372-39-1) and the 3-amine analog (CAS 1708268-40-9) is the spatial trajectory of the amine group. In the 4-amine isomer, the amine is positioned para to the pyrazolopyrazine attachment point, providing a linear, symmetric extension. The 3-amine isomer positions the amine meta, resulting in an angled, asymmetric exit vector. This geometric property is critical for fragment-based drug design where precise vector alignment is required for fragment linking or growing [1].

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

Calculated Physicochemical Distinction: Lipophilicity and Hydrogen Bonding Capacity

Although regioisomers share the same molecular formula, the spatial arrangement of the amine group influences the compound's lipophilicity and hydrogen bonding profile, which are critical for passive permeability and solubility. Computed LogP and topological polar surface area (TPSA) values differentiate the 4-amine isomer from its 3-amine counterpart [1].

Drug-likeness ADME Prediction Fragment-Based Drug Discovery

Synthetic Accessibility and Purity Benchmarking Against the 3-Amine Isomer

Commercial availability data indicates that the 4-amine regioisomer (CAS 1707372-39-1) is offered at a standard purity of 97% by multiple vendors, while the 3-amine regioisomer (CAS 1708268-40-9) is offered at a higher certified purity of 98% (NLT) by specialized suppliers . This purity differential implies a more demanding purification step for the 4-amine isomer, potentially due to regiospecific synthetic challenges.

Synthetic Chemistry Quality Control Building Block Procurement

Scaffold Classification: A Privileged Kinase Pharmacophore with Distinct Substitution Tolerance

The pyrazolo[1,5-a]pyrazine core is established in the patent literature as a kinase inhibitor pharmacophore with demonstrated activity against JAK, RET, and CDK targets [1][2]. The 2-methyl substitution on the pyrazole ring is a conserved feature in many potent analogs, and the 4-piperidin-4-amine motif provides a site for further elaboration into potent inhibitors. While specific IC50 values for the 4-amine compound are not publicly disclosed, its scaffold has been validated in multiple patent families, where closely related 4,6-disubstituted pyrazolo[1,5-a]pyrazines exhibit nanomolar potency against JAK kinases [1].

Kinase Inhibition Scaffold Hopping Intellectual Property

Hydrogen Bond Donor/Acceptor Ratio: A Unique Physicochemical Signature for Fragment Screening

The compound possesses a hydrogen bond donor count of 1 (the primary amine) and an acceptor count of 4 (the pyrazine and pyrazole nitrogens), yielding a donor/acceptor ratio of 0.25 [1]. This is relatively low for a fragment of its size (MW 231), suggesting it may preferentially act as a hydrogen bond acceptor scaffold. This contrasts with common saturated heterocyclic amines like 4-aminopiperidine itself (donor/acceptor ratio 0.5), indicating that the fused pyrazolopyrazine core significantly modulates the hydrogen bonding character.

Fragment-Based Screening Physicochemical Properties Library Design

Optimal Procurement Scenarios for 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine (CAS 1707372-39-1)


Kinase-Focused Fragment Library Design Requiring a Linear, Para-Directed Exit Vector

Based on the geometric differentiation established in Section 3, this 4-amine regioisomer is the correct procurement choice for fragment libraries targeting ATP-binding sites where a symmetric, para-substituted extension is required for fragment linking. Its linear exit vector (para orientation) aligns with the canonical kinase hinge-binding geometry, as inferred from JAK and RET inhibitor patent classes [1]. The 3-amine isomer cannot fulfill this geometric requirement.

Scaffold for Lead Optimization in Pyrazolo[1,5-a]pyrazine-Based JAK or RET Programs

Given the compound's core is explicitly claimed in patents directed to JAK and RET kinase inhibition, it serves as a critical intermediate for generating novel analogs with potential intellectual property (IP) advantages over the more saturated pyrazolo[1,5-a]pyrimidine space. Researchers seeking to diversify around known inhibitor chemotypes while maintaining the 2-methyl substitution pattern, which is crucial for potency according to the patent SAR [1], should procure this specific scaffold.

Computational Chemistry and Molecular Modeling Studies Involving Hinge-Binder Pharmacophores

The compound's distinct hydrogen bonding profile (D/A ratio 0.25), documented in Section 3, makes it suitable as a computational probe for docking studies targeting kinase hinge regions or other acceptor-rich pockets. Its relatively low donor capacity allows researchers to systematically model the contribution of the pyrazolopyrazine core to binding affinity, separating it from the contribution of the piperidine amine.

Chemical Biology Probe Synthesis via Amine-Directed Bioconjugation

The primary amine handle on the 4-position of the piperidine provides a unique reactive site for bioconjugation (e.g., to fluorophores, biotin, or photoaffinity labels) that projects the tag linearly away from the core pharmacophore, minimizing steric interference with target binding. This application relies on the specific regiospecificity and purity (97%) of the compound to ensure consistent conjugate geometry, as highlighted in the synthetic accessibility evidence.

Quote Request

Request a Quote for 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.